1-Bromo-3-trityloxypropane
Description
1-Bromo-3-trityloxypropane is a halogenated organic compound featuring a bromine atom at the 1-position and a trityloxy (triphenylmethoxy, -OTr) group at the 3-position of a propane backbone. The trityloxy group is a bulky, electron-rich substituent often used in organic synthesis as a protecting group for alcohols due to its stability under acidic conditions and ease of removal .
Structure
3D Structure
Properties
IUPAC Name |
[3-bromopropoxy(diphenyl)methyl]benzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21BrO/c23-17-10-18-24-22(19-11-4-1-5-12-19,20-13-6-2-7-14-20)21-15-8-3-9-16-21/h1-9,11-16H,10,17-18H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVEYKXOUXTYREU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)OCCCBr | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21BrO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
1-Bromo-3-chloropropane (C₃H₆BrCl)
- Molecular Weight : 157.44 g/mol .
- Physical Properties : Colorless liquid with a density of 1.60 g/cm³ at 20°C .
- Applications: Used as an industrial solvent and intermediate in pharmaceutical synthesis.
- Reactivity : The chloro group is a moderate leaving group, making it useful in nucleophilic substitution reactions.
1-Bromo-3-methoxypropane (C₄H₉BrO)
3-Bromo-1,1,1-trifluoropropane (C₃H₄BrF₃)
3-Bromo-1,1-dimethoxypropane (C₅H₁₁BrO₂)
1-Bromo-3-trifluoromethoxypropane (C₄H₆BrF₃O)
- Molecular Weight : 206.99 g/mol .
- Properties : The trifluoromethoxy group combines electronegativity and lipophilicity, enhancing stability in harsh reaction conditions.
Comparative Analysis
Physical and Chemical Properties
*Estimated based on trityloxy group (C₁₉H₁₅O, MW: 259.31) + C₃H₆Br (MW: 123.98).
Key Observations :
- Steric Effects : The trityloxy group significantly increases molecular weight and steric hindrance, reducing volatility and reaction rates compared to smaller substituents like -Cl or -OCH₃.
- Electronic Effects : Electron-withdrawing groups (e.g., -CF₃) enhance stability but reduce nucleophilicity, whereas electron-donating groups (e.g., -OCH₃) improve solubility.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
